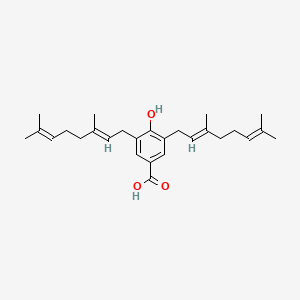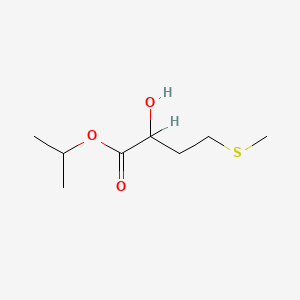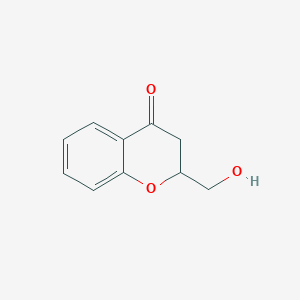
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Solid Phase Applications
- A study by Harikrishnan and Showalter (2000) reported a novel synthesis method for 2,3-disubstituted benzopyran-4-ones, demonstrating its application to the solid phase. This synthesis utilized a traceless diisopropylsilyloxy linker methodology, resulting in high yield and purity of target benzopyranones (Harikrishnan & Showalter, 2000).
Antiestrogen Properties
- Saeed et al. (1990) synthesized a series of 2,3-diaryl-1-benzopyran analogues, evaluating their estrogen receptor affinity and estrogen agonist-antagonist activities. They found that certain derivatives of 4H-1-benzopyran-4-one were either inactive or marginally active as receptor ligands or estrogen agonists-antagonists (Saeed et al., 1990).
Mass Spectrometry and Fragmentation Studies
- Bravo, Ticozzi, and Traldi (1982) explored the mass spectrometric behavior of 2-hydroxymethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-5-ones, particularly focusing on the unusual presence of [MH3O]+ species in the fragmentation pattern of 4-phenyl substituted compounds (Bravo, Ticozzi & Traldi, 1982).
Chemical Reactions and Derivatives
- Reynolds, Vanallan, and Petropoulos (1970) studied the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, leading to various derivatives with potential chemical applications (Reynolds, Vanallan & Petropoulos, 1970).
Acid/Base Properties
- A study by Alemán (2000) investigated the acid/base properties of 4H-1-benzopyran-4-one and its hydroxylated derivatives both in gas-phase and in solution. This study provided a complete and accurate picture of the acid/base properties of these compounds (Alemán, 2000).
Crystallography and Structure Analysis
- Manolov and Maichle‐Moessmer (2007) conducted a crystallographic study of a derivative of 4H-1-benzopyran-2-one, providing insights into its molecular structure (Manolov & Maichle‐Moessmer, 2007).
Eigenschaften
CAS-Nummer |
116543-90-9 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
RLGCSXCBIHAHBM-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
Kanonische SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
Synonyme |
2-hydroxymethyl-chroman-4-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

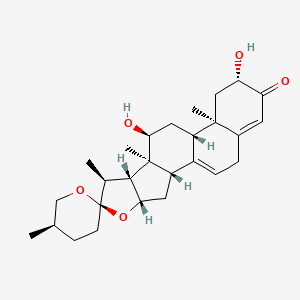
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
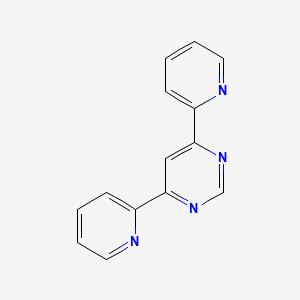

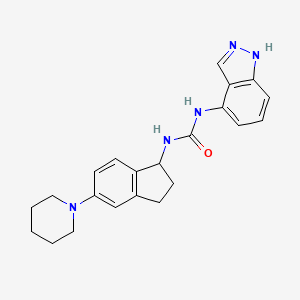
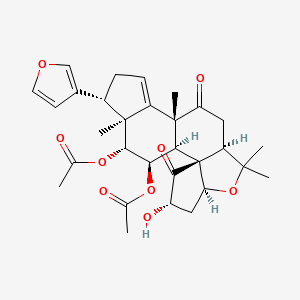
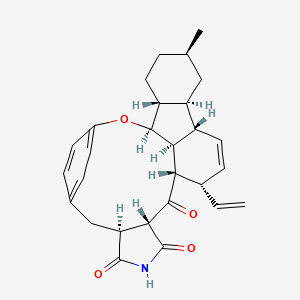
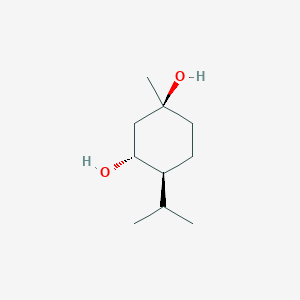
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
